molecular formula C14H14FNO4 B11470236 6-fluoro-2-(morpholin-4-ylcarbonyl)-2,3-dihydro-4H-chromen-4-one

6-fluoro-2-(morpholin-4-ylcarbonyl)-2,3-dihydro-4H-chromen-4-one

Cat. No.: B11470236
M. Wt: 279.26 g/mol
InChI Key: GDZPMGDTWMBBLS-UHFFFAOYSA-N
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Description

6-fluoro-2-(morpholin-4-ylcarbonyl)-2,3-dihydro-4H-chromen-4-one is a fluorinated chromenone derivative Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-(morpholin-4-ylcarbonyl)-2,3-dihydro-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with a chromenone derivative and a fluorinating agent.

    Fluorination: The chromenone derivative is subjected to fluorination using a suitable fluorinating reagent under controlled conditions.

    Morpholine Introduction: The fluorinated chromenone is then reacted with morpholine in the presence of a coupling agent to introduce the morpholine moiety.

    Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Automated Purification Systems: For large-scale purification and isolation of the compound.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-(morpholin-4-ylcarbonyl)-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

6-fluoro-2-(morpholin-4-ylcarbonyl)-2,3-dihydro-4H-chromen-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-2-(morpholin-4-ylcarbonyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes and receptors, while the morpholine moiety contributes to its solubility and bioavailability. The compound may inhibit or activate specific cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-2-(pyrrolidine-1-carbonyl)-2,3-dihydro-4H-chromen-4-one
  • 6-fluoro-2-(piperidine-1-carbonyl)-2,3-dihydro-4H-chromen-4-one
  • 6-fluoro-2-(azetidine-1-carbonyl)-2,3-dihydro-4H-chromen-4-one

Uniqueness

6-fluoro-2-(morpholin-4-ylcarbonyl)-2,3-dihydro-4H-chromen-4-one is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. The combination of fluorine and morpholine enhances its stability, solubility, and bioactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H14FNO4

Molecular Weight

279.26 g/mol

IUPAC Name

6-fluoro-2-(morpholine-4-carbonyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C14H14FNO4/c15-9-1-2-12-10(7-9)11(17)8-13(20-12)14(18)16-3-5-19-6-4-16/h1-2,7,13H,3-6,8H2

InChI Key

GDZPMGDTWMBBLS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CC(=O)C3=C(O2)C=CC(=C3)F

Origin of Product

United States

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